4-Fluorophenylhydrazine hydrochloride

Beschreibung

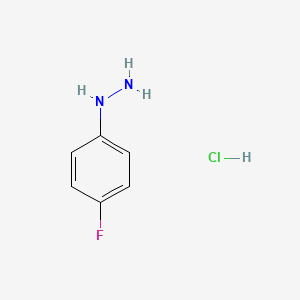

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKUXLUOKFSMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961005 | |

| Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-85-8, 40594-35-2 | |

| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-fluorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Steps

-

- Reagents : 4-Fluoroaniline, hydrochloric acid, sodium nitrite.

- Conditions : The reaction is conducted at temperatures between 0°C and 5°C for about 2 hours.

- Process : The aniline is dissolved in hydrochloric acid, and sodium nitrite is added to form a diazonium salt.

-

- Reagents : Sodium sulfite, concentrated hydrochloric acid.

- Conditions : The diazonium salt solution is added to sodium sulfite solution at low temperatures (below 0°C), then warmed to room temperature.

- Process : The reduction process converts the diazonium salt to hydrazine derivative.

Yield and Purity

- Typical yields range from 63% to 75% depending on the specific conditions used.

- Purity can exceed 98% when optimized conditions are applied, particularly in controlling temperature and pH during the reaction.

Method B: C-N Coupling Reaction

This method employs a coupling reaction between bromo derivatives and hydrazine hydrate.

Reaction Steps

-

- Reagents : 1-Bromo-4-fluorobenzene, potassium phosphate, hydrazine hydrate.

- Conditions : Conducted in a sealed tube at elevated temperatures (around 110°C) under inert atmosphere for approximately 10 minutes.

Formation of Hydrochloride Salt :

- After the coupling reaction, hydrogen chloride gas is bubbled through the solution to form the hydrochloride salt.

Yield and Purity

- Yields can reach up to 78%, with purity levels generally around 95% after appropriate purification steps.

Method C: Alternative Synthesis Routes

Several alternative methods have been developed that utilize different starting materials or reagents.

Example Synthesis from Different Precursors

- A method involving the use of various substituted phenyl hydrazines has been documented, where different halogenated compounds are reacted under similar conditions as described above.

Yield and Purity

- These alternative methods often yield similar purity levels (around 90% or higher) but may require more complex purification processes due to by-products formed during reactions.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| A | 4-Fluoroaniline | 63-75 | >98 | High purity; established method |

| B | Bromo derivatives | Up to 78 | ~95 | Faster reaction times; simpler workup |

| C | Various phenyl hydrazines | ~70 | ~90 | Versatile; can use different substrates |

Analyse Chemischer Reaktionen

4-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenylhydrazines.

Common reagents used in these reactions include sodium nitrite, zinc powder, and hydrochloric acid. Major products formed from these reactions include azo compounds and hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluorophenylhydrazine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases. Its derivatives have been studied for their potential antitumor activities and as building blocks for more complex molecules.

- Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of 4-fluorophenylhydrazine can be modified to enhance their biological activity against cancer cells. For instance, it has been used in the preparation of indole-containing compounds that exhibit promising anticancer properties .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds. Its ability to react with carbonyl compounds makes it valuable for creating various organic intermediates.

- Case Study: Hydrazone Formation

In one documented reaction, this compound was reacted with aldehydes to form hydrazones, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry

This compound is also employed in analytical chemistry for the derivatization of carbonyl compounds, facilitating their detection and quantification through chromatographic methods.

Wirkmechanismus

The mechanism of action of 4-Fluorophenylhydrazine hydrochloride involves its ability to react with aldehydes and ketones to form hydrazones. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile. The molecular targets and pathways involved in its action include the formation of hydrazone derivatives, which can be further used in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity.

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -CN) : Increase electrophilicity, accelerating cyclocondensation reactions. Para-fluorine in 4-Fluorophenylhydrazine HCl optimizes steric accessibility for high-yield indole formation (e.g., 95% under microwave conditions ).

- Electron-Donating Groups (e.g., -OCH₃) : Reduce electrophilicity but improve solubility in polar solvents. 4-Methoxyphenylhydrazine HCl may favor reactions requiring electron-rich intermediates .

- Substituent Position : Meta-fluorine (3-Fluorophenylhydrazine HCl) could alter regioselectivity in cyclization compared to para-substituted analogues .

Biologische Aktivität

4-Fluorophenylhydrazine hydrochloride (CAS No. 823-85-8) is a synthetic compound that has garnered attention in the pharmaceutical and chemical research fields due to its biological activities and potential applications. This article explores its biological activity, particularly focusing on its cytotoxic effects and applications in drug synthesis.

- Molecular Formula : C₆H₈ClFN₂

- Molecular Weight : 162.59 g/mol

- Appearance : Light red powder

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly tryptamine derivatives, which are used in treating conditions such as migraines and cluster headaches .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic properties of this compound and its derivatives. One notable study synthesized novel pyrazole derivatives from this compound and evaluated their cytotoxic effects against cancer cell lines.

- Cytotoxic Effects on AMJ13 Cell Line :

- The study reported that at concentrations of 25, 50, and 100 µg/ml, the compound exhibited significant inhibition rates of cancer cell growth.

- Specifically, at 100 µg/ml, the compound demonstrated a cytotoxicity rate of 63.9% after 48 hours of exposure.

- The inhibition rates for lower concentrations were also notable:

| Concentration (µg/ml) | Inhibition Rate (%) |

|---|---|

| 25 | 43.9 |

| 50 | 50.4 |

| 100 | 63.9 |

The mechanism through which this compound exerts its cytotoxic effects is not fully elucidated; however, it is believed to involve the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of derivatives synthesized from this compound:

- Study on Pyrazole Derivatives :

Applications in Drug Synthesis

This compound is primarily utilized in synthesizing tryptamine derivatives, which are crucial for developing various therapeutic agents. Its role as a chemical intermediate allows for the preparation of compounds that can target neurological disorders effectively .

Q & A

Q. What are the standard synthetic routes for preparing 4-fluorophenylhydrazine hydrochloride?

The compound is typically synthesized via diazotization of aniline derivatives followed by reduction and acid precipitation. A common pathway involves diazotizing 4-fluoroaniline in acidic conditions, reducing the diazonium salt with sodium sulfite or stannous chloride, and precipitating the product as the hydrochloride salt . For indole synthesis, it is used in Fischer indole reactions with cyclic ketones (e.g., dihydrofuran) under acidic catalysis (e.g., 4% H₂SO₄ in DMA), yielding fluorinated indole derivatives .

Q. What analytical techniques are recommended for characterizing this compound purity?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Phosphomolybdic acid (PMA) in 0.1 M HCl can be employed as a derivatization agent for spectrophotometric analysis, with calibration against a reference standard . Melting point analysis (reported ~250°C, with decomposition) should be interpreted cautiously due to potential variability from trace impurities or decomposition products .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at ambient temperature, protected from light and moisture. Decomposition occurs near 250°C, so avoid prolonged exposure to heat. Use personal protective equipment (PPE) when handling, including gloves and eye protection, and work in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yields in Fischer indole reactions using this compound?

Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and enhances yields (e.g., 95% vs. 72% under conventional heating) by enabling rapid and uniform heating. This method is particularly effective for cyclization steps with dihydrofuran or dihydropyran derivatives, minimizing side reactions .

Q. How does the fluorine substituent influence the compound’s reactivity in forming indole derivatives?

The electron-withdrawing fluorine group enhances electrophilic aromatic substitution at the para-position, directing indole formation. It also stabilizes intermediates in the Fischer indole synthesis, improving regioselectivity. In biological contexts, fluorination increases metabolic stability and binding affinity in enzyme inhibition assays (e.g., myeloperoxidase inhibition) .

Q. What role does this compound play in stabilizing metal halide perovskite precursors?

The hydrazine group acts as a reducing agent, inhibiting oxidation of Sn²⁺ in tin-based perovskites and iodide ions in lead-based perovskites. This stabilization reduces defect formation, enhancing photovoltaic efficiency and material longevity .

Q. How can researchers design experiments to test substituent effects on biological activity?

Systematic variation of side-chain length and substituents (e.g., alkyl, amino groups) on indole derivatives can be evaluated using IC₅₀ measurements in enzymatic assays (e.g., MPO-mediated chlorination). For example, extending the side chain from 1 to 5 carbons increased inhibitory potency by 10-fold, while bulky substituents reduced activity .

Q. What are the challenges in interpreting melting point data for purity assessment?

Melting points can vary due to decomposition (e.g., reported ~250°C with dec.) or polymorphism. Always cross-validate with spectroscopic data (e.g., ¹H NMR, HPLC). For hydrochloride salts, hygroscopicity may lower observed melting points, requiring strict moisture control during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.